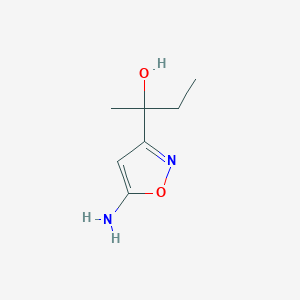

2-(5-Aminoisoxazol-3-yl)butan-2-ol

Description

2-(5-Aminoisoxazol-3-yl)butan-2-ol is a tertiary alcohol derivative featuring a 5-aminoisoxazole moiety. The compound combines a hydroxyl group at the second carbon of a butane chain with an isoxazole heterocycle substituted with an amino group at position 4. While direct studies on this compound are sparse in the provided evidence, its structural analogs and derivatives highlight its significance in medicinal chemistry and materials science .

Properties

CAS No. |

134965-78-9 |

|---|---|

Molecular Formula |

C7H12N2O2 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

2-(5-amino-1,2-oxazol-3-yl)butan-2-ol |

InChI |

InChI=1S/C7H12N2O2/c1-3-7(2,10)5-4-6(8)11-9-5/h4,10H,3,8H2,1-2H3 |

InChI Key |

WGZRJWRMVMPRML-UHFFFAOYSA-N |

SMILES |

CCC(C)(C1=NOC(=C1)N)O |

Canonical SMILES |

CCC(C)(C1=NOC(=C1)N)O |

Synonyms |

3-Isoxazolemethanol,5-amino--alpha--ethyl--alpha--methyl-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(5-Aminoisoxazol-3-yl)butan-2-ol with structurally related compounds, focusing on key structural differences and their implications for biological activity and physicochemical properties.

| Compound Name | Structural Features | Biological Activity/Properties | Key Differences vs. Target Compound |

|---|---|---|---|

| 2-(5-Aminoisoxazol-3-yl)phenol | Isoxazole ring with 5-amino group; phenolic hydroxyl group attached to benzene ring | Enhanced hydrogen bonding (acidic phenol group); potential enzyme inhibition via active-site binding | Phenolic group (acidic) vs. tertiary alcohol (neutral); aromatic ring vs. aliphatic chain |

| 3-Methyl-5-Isoxazolemethanol | Isoxazole ring with methyl group; primary alcohol (-CH2OH) | Neuroprotective effects; moderate solubility due to primary alcohol | Primary alcohol vs. tertiary alcohol; lack of amino substitution |

| 1-(3-Fluorophenyl)butan-2-ol | Fluorinated aromatic ring; tertiary alcohol | Bioactivity influenced by fluorine’s electronegativity (e.g., metabolic stability) | Aromatic fluorophenyl vs. isoxazole ring; no amino group |

| 3-Methyl-5-Isoxazoleacetic Acid | Isoxazole ring with acetic acid substituent | Moderate antimicrobial activity; higher polarity due to carboxylic acid | Carboxylic acid vs. tertiary alcohol; different solubility profile |

| 3-(2,4-Dichlorophenyl)butan-2-ol | Dichlorinated aromatic ring; tertiary alcohol | Distinct reactivity due to chlorine substituents; potential pesticidal activity | Chlorinated aromatic ring vs. isoxazole; no amino group |

Key Insights from Comparison

The 5-amino group on the isoxazole enhances hydrogen-bonding capacity, a feature absent in non-amino analogs like 3-Methyl-5-Isoxazoleacetic Acid. This could improve target binding in enzyme inhibition .

Heterocyclic vs. Aromatic Substituents :

- Compounds with aromatic rings (e.g., 1-(3-Fluorophenyl)butan-2-ol) exhibit bioactivity driven by electronic effects (e.g., fluorine’s electronegativity), whereas the isoxazole ring in the target compound may engage in π-π stacking or dipole interactions with biological targets .

Biological Activity Trends: Antimicrobial activity is observed in isoxazole derivatives with electron-withdrawing groups (e.g., acetic acid in 3-Methyl-5-Isoxazoleacetic Acid) . The amino group in the target compound may shift activity toward enzyme inhibition or receptor modulation. Neuroprotective effects in primary alcohol derivatives (e.g., 3-Methyl-5-Isoxazolemethanol) suggest that alcohol chain length and substitution position critically influence biological pathways .

Unique Features of 2-(5-Aminoisoxazol-3-yl)butan-2-ol

- Tertiary Alcohol Backbone : Provides metabolic stability compared to primary/secondary alcohols, reducing susceptibility to oxidation .

- Isoxazole-Amino Synergy: The combination of a nitrogen-oxygen heterocycle and an amino group may enable dual binding modes (e.g., hydrogen bonding and hydrophobic interactions) with biological targets .

- Structural Hybridization : Merging an isoxazole ring with a branched alcohol chain creates a balance between hydrophilicity and lipophilicity, optimizing bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.